N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-11-17(12-6-2-4-8-14(12)19-11)22-10-16(21)20-15-9-5-3-7-13(15)18/h2-9,19H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFFEMGITYMLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. The compound features a fluorophenyl group and an indole moiety linked through a sulfanyl acetamide structure, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to this compound. For instance, a related compound demonstrated:
- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Bactericidal Activity : Effective in time-kill assays, indicating its potential as a therapeutic agent against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
These derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin, enhancing their efficacy while maintaining low toxicity levels (IC > 60 μM) .
Anticancer Potential
The compound has also been evaluated for anticancer properties. Research indicates that related indole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Caspase Activation : Induction of apoptosis via caspase pathways.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells .
In vitro studies on similar compounds showed significant cytotoxicity against various cancer cell lines, with IC values indicating potent activity .
The biological activity of this compound can be attributed to:
- DNA Gyrase Inhibition : Compounds in this class have shown effective inhibition of DNA gyrase, a target for antibacterial drugs.
- Dihydrofolate Reductase (DHFR) Inhibition : Key for antifolate therapies; IC values range from 0.52 to 2.67 μM .
Case Studies
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Analysis :
Summary Table of Biological Activities
| Activity Type | Efficacy | Notes |
|---|---|---|
| Antimicrobial | MIC: 0.22 - 0.25 μg/mL | Effective against resistant bacteria |
| Bactericidal | Positive in time-kill assays | Synergistic with other antibiotics |
| Anticancer | IC: Varies | Induces apoptosis and cell cycle arrest |
| Mechanism | DNA gyrase & DHFR inhibition | Promising targets for drug development |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for related derivatives have shown effectiveness against various pathogens, including:
| Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm formation |
Although specific data for this compound is limited, its structural characteristics suggest potential efficacy in combating microbial infections.
Antitumor Activity
The compound also shows promise in antitumor applications. Studies on similar compounds indicate that modifications in the phenyl and indole groups can enhance cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
The presence of the fluorophenyl and indole moieties may contribute to the compound's ability to inhibit tumor growth effectively.
Antimicrobial Evaluation
In a recent study, derivatives of this compound were assessed for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features significantly enhance antibacterial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies.
Cytotoxicity Assays
Another study focused on evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings revealed that the presence of electron-donating groups was critical for enhancing cytotoxicity, thereby suggesting that the structural elements present in this compound could similarly influence its antitumor properties.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s analogs differ primarily in substituents on the indole, phenyl, and triazole rings, as well as sulfur linker modifications (sulfanyl vs. sulfonyl). Key examples include:
Key Observations :
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound may induce different steric and electronic effects compared to 3- or 4-fluorophenyl analogs (e.g., ), impacting receptor binding.
- Indole Substitutions : Methyl groups on indole (target compound) vs. benzylation () modulate steric hindrance and hydrophobic interactions.
Physicochemical Properties
Data on melting points, solubility, and synthetic yields provide insights into practical applicability:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 2-methyl-1H-indole-3-thiol with 2-fluoroaniline-derived acetamide intermediates. Optimization includes solvent selection (e.g., dichloromethane for mild conditions) and base catalysis (e.g., triethylamine to neutralize HCl byproducts). Reaction monitoring via TLC or HPLC ensures completion .
Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions, indole sulfur linkage).
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 60.5° between fluorophenyl and indole planes in analogs) .
- FT-IR : Validates amide C=O (1650–1700 cm⁻¹) and S–C bonds (600–700 cm⁻¹) .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Methodology :
- HPLC/LC-MS : Quantifies impurities (e.g., unreacted intermediates) using reverse-phase columns and UV detection.
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation products via mass spectrometry .
Advanced Research Questions
Q. How can contradictions between experimental and theoretical spectroscopic data (e.g., FT-IR, NMR) be resolved?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and chemical shifts. Discrepancies >5% may indicate solvent effects or crystal packing forces, requiring adjustments in computational models .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450. The fluorophenyl group’s electronegativity and indole’s π-stacking potential are key variables. Validation via SPR or ITC confirms computational predictions .
Q. How does structural modification (e.g., altering the fluorophenyl or indole substituents) impact biological activity?
- Methodology : Synthesize analogs (e.g., chloro or bromo derivatives) and compare IC₅₀ values in enzyme inhibition assays. QSAR models correlate substituent electronegativity with activity changes. Crystal structures of analogs reveal steric or electronic influences .
Q. What experimental designs address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Protonate/deprotonate the amide group (pKa ~8–10) to enhance solubility.
- Micellar systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic compound dispersion .
Notes
- Advanced questions emphasize methodological rigor (e.g., DFT, QSAR).
- Basic questions focus on foundational techniques (synthesis, spectroscopy).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
